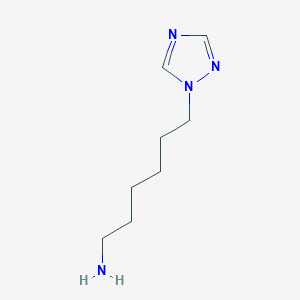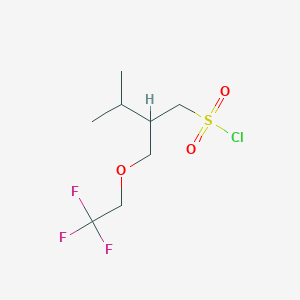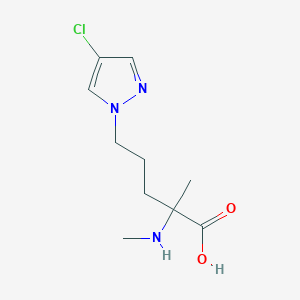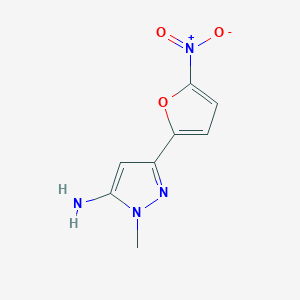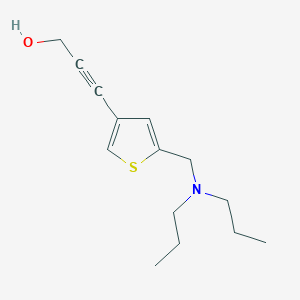amine](/img/structure/B15325283.png)
[2-(3-Bromophenyl)propyl](ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)propylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyl chain and an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)propylamine typically involves the following steps:
Bromination of Phenylpropane: The starting material, phenylpropane, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylpropane.
Amination: The 3-bromophenylpropane is then subjected to nucleophilic substitution with ethylamine under basic conditions, often using sodium or potassium hydroxide as the base. This results in the formation of 2-(3-Bromophenyl)propylamine.
Industrial Production Methods: Industrial production of 2-(3-Bromophenyl)propylamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(3-Bromophenyl)propylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, thiolates, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 2-(3-Bromophenyl)propylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenylpropylamines on biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting neurological disorders, given its structural similarity to certain neurotransmitters.
Industry:
Material Science: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can influence neurotransmitter systems, enzyme activity, or cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- 2-(3-Chlorophenyl)propylamine
- 2-(3-Fluorophenyl)propylamine
- 2-(3-Methylphenyl)propylamine
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine) affects the compound’s reactivity and biological activity. Bromine, being larger and more polarizable, often imparts different properties compared to chlorine or fluorine.
- Methyl Substitution: The introduction of a methyl group instead of a halogen can significantly alter the compound’s steric and electronic properties, leading to different reactivity and biological effects.
Uniqueness:
- Bromine Atom: The bromine atom in 2-(3-Bromophenyl)propylamine provides unique reactivity patterns and biological interactions that are distinct from its chloro, fluoro, or methyl analogs.
Propriétés
Formule moléculaire |
C11H16BrN |
|---|---|
Poids moléculaire |
242.16 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-N-ethylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-3-13-8-9(2)10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 |
Clé InChI |
KSCZKXOJFNWKFV-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(C)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


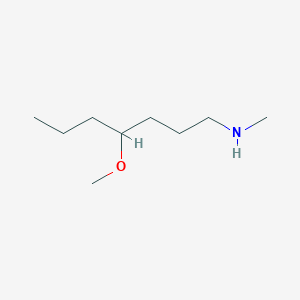

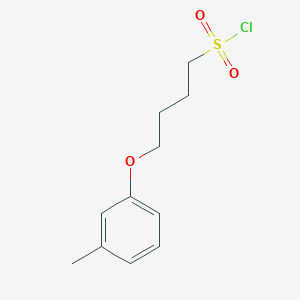

![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)


